Calcium tetrafluoroborate

Descripción general

Descripción

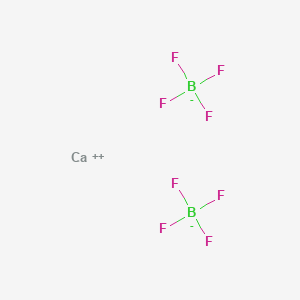

Calcium tetrafluoroborate is an inorganic compound with the chemical formula Ca(BF₄)₂. It is a salt composed of calcium cations (Ca²⁺) and tetrafluoroborate anions (BF₄⁻). This compound is known for its stability and solubility in water, making it useful in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium tetrafluoroborate can be synthesized through the reaction of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with tetrafluoroboric acid (HBF₄). The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{CaCO}_3 + 2\text{HBF}_4 \rightarrow \text{Ca(BF}_4\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium salts with tetrafluoroboric acid under controlled conditions. The process involves careful monitoring of temperature and pH to ensure high yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the tetrafluoroborate anion is replaced by other anions.

Complex Formation: It can form complexes with various metal ions, enhancing its utility in different chemical processes.

Common Reagents and Conditions:

Reagents: Common reagents include tetrafluoroboric acid, calcium carbonate, and calcium hydroxide.

Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.

Major Products:

Calcium Fluoride (CaF₂): A common product formed when this compound reacts with fluoride sources.

Complexes: Various metal-tetrafluoroborate complexes are formed depending on the reacting metal ions.

Aplicaciones Científicas De Investigación

Electrolytes in Lithium-Ion Batteries

Calcium tetrafluoroborate is increasingly being studied as an additive in lithium-ion battery electrolytes. Its incorporation can enhance the electrochemical performance of the batteries, particularly under high-voltage conditions.

- Cyclical Stability : Research indicates that adding Ca(BF₄)₂ to the electrolyte improves the cyclical stability of lithium-ion batteries. This is achieved by forming a protective layer on the electrode surface, which reduces impedance and enhances structural stability during operation .

- Composite Electrolytes : The compound can be utilized in composite electrolytes, where it contributes to improved ionic conductivity and overall battery performance. The preparation methods are noted to be simple and cost-effective, making it suitable for industrial applications .

Calcium-Ion Batteries

This compound has also been investigated for use in calcium-ion batteries, which are emerging as a promising alternative to lithium-ion systems due to their potential for lower costs and higher energy density.

- Room-Temperature Electrolytes : Studies have demonstrated that solutions of this compound exhibit desirable properties for room-temperature calcium batteries. These include high ionic conductivity (>8 mS cm⁻¹) and a wide electrochemical stability window, making them suitable for efficient energy storage applications .

- Reversible Ca Deposition : The compound facilitates reversible calcium deposition at room temperature, which is crucial for the functionality of calcium-ion batteries. This property allows for efficient cycling and longevity of the battery systems .

Research Findings and Case Studies

Several studies have documented the effectiveness of this compound in various battery systems:

Mecanismo De Acción

The mechanism of action of calcium tetrafluoroborate involves the interaction of the calcium cation with various biological and chemical systems. The tetrafluoroborate anion acts as a weakly coordinating anion, making it useful in stabilizing reactive cations in solution. This property is particularly valuable in catalysis and complex formation.

Comparación Con Compuestos Similares

Potassium Tetrafluoroborate (KBF₄): Similar in structure but contains potassium instead of calcium.

Sodium Tetrafluoroborate (NaBF₄): Contains sodium and is used in similar applications.

Magnesium Tetrafluoroborate (Mg(BF₄)₂): Contains magnesium and has comparable properties.

Uniqueness: Calcium tetrafluoroborate is unique due to its specific interactions with calcium-dependent biological systems and its stability in aqueous solutions. Its ability to form stable complexes with various metal ions also sets it apart from other tetrafluoroborate salts.

Actividad Biológica

Calcium tetrafluoroborate (Ca(BF4)2) is an inorganic compound that has garnered attention in various fields, including biology, materials science, and electrochemistry. This article focuses on its biological activity, examining its effects on living organisms, potential applications, and relevant research findings.

This compound is characterized by its tetrafluoroborate anion () and calcium cation (). It is soluble in water, releasing calcium ions that are crucial for numerous biological processes.

Biological Significance of Calcium Ions

Calcium ions (Ca²⁺) play vital roles in various biological functions:

- Signal Transduction : Calcium acts as a secondary messenger in many signaling pathways, influencing cellular responses to hormones and neurotransmitters.

- Enzyme Activity : Many enzymes require calcium for their activation or function.

- Muscle Contraction : Calcium ions are essential for muscle contraction mechanisms.

- Cell Membrane Stability : They contribute to maintaining the structural integrity of cell membranes.

Toxicological Evaluations

Research indicates that this compound can have varying effects on biological systems depending on the dosage and exposure duration. A notable study evaluated the compound's impact on rats over a 28-day period:

- Dosage Levels : Rats were administered doses of 0 (control), 20, 80, and 320 mg/kg body weight.

- Observations : Significant dose-dependent changes were noted in female rats' hematological parameters at doses of 80 mg/kg and above. Specifically, there were decreases in erythrocyte count and hemoglobin levels, which were reversible after a 14-day observation period .

- No Observed Effect Level (NOEL) : The NOEL for male rats was established at 320 mg/kg body weight, while for females it was 20 mg/kg due to hematological changes .

Case Study: Thyroid Gland Activity

A significant finding from a study involving potassium tetrafluoroborate (related to this compound) highlighted its accumulation in the thyroid gland:

- Accumulation Ratio : After administration of a labeled dose, the thyroid gland exhibited a specific activity ratio significantly higher than other organs (e.g., muscle and liver), suggesting a preferential uptake of tetrafluoroborate by the thyroid .

- Implications : This accumulation raises concerns regarding potential thyroid dysfunction or hormonal imbalances due to excessive exposure.

Table: Relative Specific Activity of Potassium Tetrafluoroborate

| Time (minutes) | Muscle | Liver | Spleen | Brain | Thyroid Gland |

|---|---|---|---|---|---|

| 40 | 1.93 | 1.27 | 1.35 | 0.67 | 12.3 |

| 60 | 1.65 | 1.34 | 1.01 | 0.23 | 15.7 |

| 100 | 1.90 | 0.99 | 0.85 | 0.49 | 21.0 |

| 120 | 1.42 | 1.24 | 1.03 | 0.86 | 36.4 |

This table illustrates the preferential distribution of potassium tetrafluoroborate in various organs over time, emphasizing its significant accumulation in the thyroid gland .

Research Applications

This compound's properties extend beyond toxicity studies; it serves as a precursor for synthesizing fluoride-containing materials with potential applications in:

Propiedades

IUPAC Name |

calcium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLNCCJTKRTQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929994 | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13814-93-2, 15978-68-4 | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Calcium tetrafluoroborate impact the performance of lithium-ion batteries?

A1: Research indicates that this compound, even at low concentrations (e.g., 0.01 M) [], can significantly enhance the performance of graphite anodes in lithium-ion batteries. [] This improvement stems from the compound's ability to modify the solid-electrolyte interphase (SEI) layer on the graphite surface. The modified SEI exhibits improved lithium-ion transport properties, facilitating faster intercalation and de-intercalation processes. [] This leads to lower overpotentials and significantly increased reversible capacities, especially at high charge/discharge rates. []

Q2: What is the role of this compound in enhancing magneto-ionic effects?

A2: this compound plays a crucial role in amplifying the magneto-ionic effects observed in cobalt oxide thin films. [] When added to an anhydrous propylene carbonate electrolyte, it contributes to the formation of an electric double layer (EDL) at the interface between the electrolyte and the cobalt oxide. [] While not the primary ion interacting with the cobalt oxide surface, the presence of this compound influences the EDL structure, potentially contributing to charge accumulation and thereby enhancing the observed magneto-ionic effects. []

Q3: Is this compound suitable for room-temperature applications in metal plating?

A3: Yes, research has demonstrated the successful plating and stripping of calcium metal at room temperature using this compound as an electrolyte component. [] This process, conducted in a mixture of ethylene carbonate and propylene carbonate solvents, highlights the potential of this compound in facilitating room-temperature electrochemical processes involving calcium. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.